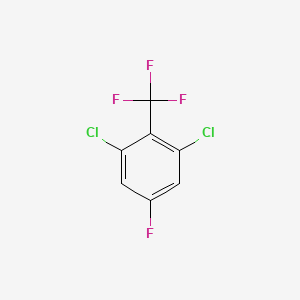

2,6-Dichloro-4-fluorobenzotrifluoride

描述

Overview of Fluorinated Aromatic Compounds in Modern Organic Synthesis

Fluorinated aromatic compounds have become indispensable in modern organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF₃) group, into an aromatic ring can profoundly alter a molecule's physicochemical properties. These changes include modifications in lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group, in particular, is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and provides a stable, lipophilic moiety. Consequently, the synthesis and functionalization of fluorinated aromatic compounds are areas of intense research and development.

Structural Significance of Benzotrifluoride (B45747) Scaffolds in Molecular Design

Benzotrifluoride (α,α,α-trifluorotoluene) and its derivatives are fundamental scaffolds in molecular design. The benzotrifluoride unit serves as a bioisostere for other chemical groups and can enhance a molecule's permeability through biological membranes. The C-F bond is the strongest single bond to carbon, which often leads to increased thermal and metabolic stability of the parent molecule. In drug discovery, the incorporation of a benzotrifluoride scaffold can lead to improved pharmacokinetic profiles. Furthermore, the trifluoromethyl group's electronic influence is critical in directing chemical reactions on the aromatic ring, enabling the synthesis of complex, highly functionalized molecules. For example, heterocyclic compounds bearing a (2,6-dichloro-4-trifluoromethyl)phenyl group are recognized as important intermediates in the synthesis of biologically active compounds for medicinal and agricultural applications. nih.gov

Positioning of 2,6-Dichloro-4-fluorobenzotrifluoride within Contemporary Chemical Research

While direct and extensive research on this compound is not widely available, its chemical structure suggests a significant potential role as a synthetic intermediate. The substitution pattern—two chlorine atoms ortho to the trifluoromethyl group and a fluorine atom para to it—creates a unique electronic and steric environment. This arrangement of electron-withdrawing groups is expected to highly activate the aromatic ring for certain reactions while sterically hindering others.

The presence of multiple halogen atoms provides several potential sites for further chemical modification through reactions such as nucleophilic aromatic substitution, cross-coupling reactions, or metallation. Isomers and related compounds, such as 2,4-dichlorobenzotrifluoride (B41404) and 3,5-dichloro-4-fluorobenzotrifluoride, are known chemical building blocks. By analogy, this compound is positioned as a potentially valuable, albeit currently underexplored, precursor for the synthesis of novel complex molecules. Its utility would be particularly relevant in creating sterically hindered structures and in fine-tuning the electronic properties of target compounds.

To provide context, the properties of related, commercially available isomers are presented below.

Table 1: Comparative Physicochemical Properties of Dichlorobenzotrifluoride Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|---|

| 2,4-Dichlorobenzotrifluoride | 320-60-5 | C₇H₃Cl₂F₃ | 215.00 | 118 |

| 3,4-Dichlorobenzotrifluoride (B146526) | 328-84-7 | C₇H₃Cl₂F₃ | 215.00 | 173-174 |

This interactive table is based on data available for known isomers and is provided for contextual comparison.

Research Aims and Scope for Investigating this compound

Given the lack of specific data, a prospective research program focused on this compound would logically encompass the following aims and scope:

Development of a Synthetic Pathway: The primary aim would be to establish an efficient and regioselective synthesis for this compound. A potential route could involve the chlorination of 4-fluorobenzotrifluoride. The challenge would be to control the regioselectivity to obtain the desired 2,6-dichloro substitution pattern. Alternative routes might start from a pre-functionalized aniline (B41778), such as 2,6-dichloro-4-fluoroaniline, followed by a Sandmeyer-type reaction to introduce the trifluoromethyl group.

Physicochemical and Spectroscopic Characterization: A thorough characterization of the purified compound would be essential. This would involve determining its physical properties (melting point, boiling point, density) and acquiring comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure unequivocally.

Exploration of Reactivity and Synthetic Utility: The scope of the research would then broaden to investigate the reactivity of the compound. Key areas of interest would include:

Nucleophilic Aromatic Substitution: Investigating the displacement of the fluorine or chlorine atoms by various nucleophiles. The high degree of electron withdrawal from the trifluoromethyl and chloro groups would likely activate the ring for such reactions.

Metal-Catalyzed Cross-Coupling Reactions: Exploring Suzuki, Heck, and other cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds at the halogenated positions.

Directed Ortho-Metalation: Assessing the potential for lithiation or other metalation reactions directed by the existing substituents to introduce new functional groups onto the aromatic ring.

Synthesis of Novel Derivatives: The ultimate goal would be to utilize this compound as a building block for the synthesis of novel compounds with potential applications in medicinal chemistry or materials science. The unique substitution pattern offers the potential to create molecules with specific steric and electronic properties that are not readily accessible from other isomers.

Structure

3D Structure

属性

IUPAC Name |

1,3-dichloro-5-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4/c8-4-1-3(10)2-5(9)6(4)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFIIGQPVHNLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloro 4 Fluorobenzotrifluoride and Its Precursors

Strategies for the Construction of the 2,6-Dichloro-4-fluorobenzotrifluoride Core

The assembly of the target molecule can be approached through two primary retrosynthetic disconnections: either by introducing the halogen atoms onto a pre-existing fluorobenzotrifluoride scaffold or by adding the trifluoromethyl group to a suitably halogenated arene.

Regioselective halogenation is a cornerstone of synthesizing specifically substituted aromatic compounds. nih.gov The introduction of chlorine atoms ortho to a trifluoromethyl group and para to a fluorine atom necessitates methods that can overcome standard electronic directing effects. While direct, single-pot synthesis of this compound is not extensively documented, analogous reactions provide insight into potential pathways.

For instance, the halogenation of arenes and heterocycles using N-halosuccinimides in fluorinated alcohols has been shown to provide good yields and high regioselectivity under mild conditions. nih.gov Another approach involves enzyme-catalyzed reactions. FAD-dependent halogenases, such as RebH, can perform regioselective halogenation on aromatic substrates, even at electronically disfavored positions, offering a potential biocatalytic route. nih.gov

A plausible synthetic route could involve the controlled chlorination of 4-fluorobenzotrifluoride. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The interplay of these directing effects would need to be carefully controlled, likely through the choice of catalyst and reaction conditions, to favor dichlorination at the 2 and 6 positions.

An alternative strategy involves the introduction of a trifluoromethyl group (CF₃) onto an existing di-chloro-fluoro-benzene ring. A variety of trifluoromethylation reagents and methods have been developed for this purpose. wikipedia.org Nucleophilic trifluoromethylation using reagents like trifluoromethyltrimethylsilane (TMSCF₃), activated by a fluoride (B91410) source, can introduce the CF₃ group to aryl halides. wikipedia.org

Electrophilic trifluoromethylation reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, are also available for reacting with electron-rich arenes. wikipedia.org A hypothetical precursor for this reaction would be 3,5-dichlorofluorobenzene. scbt.com The reaction of this precursor with a suitable trifluoromethylating agent could potentially yield the desired product.

Synthesis of Key Intermediates Incorporating 2,6-Dichloro-4-trifluoromethylphenyl Moieties

The synthesis of derivatives and analogs provides crucial building blocks and offers alternative pathways for accessing the target structure. The preparation of 2,6-dichloro-4-trifluoromethylaniline is particularly relevant, as its synthesis involves many of the same precursors and reaction types.

2,6-Dichloro-4-(trifluoromethyl)aniline is a significant intermediate, notably used in the production of the insecticide fipronil. nbinno.com Its synthesis is well-established and typically proceeds from p-chlorobenzotrifluoride. google.com

One common industrial method involves a two-step process: google.com

Halogenation: p-Chlorobenzotrifluoride is first subjected to chlorination to produce 3,4,5-trichlorobenzotrifluoride.

Ammoniation: The resulting trichlorinated intermediate undergoes ammonolysis, where an amino group replaces one of the chlorine atoms to yield 2,6-dichloro-4-trifluoromethylaniline.

An alternative route begins with the ammonolysis of 3,4-dichlorobenzotrifluoride (B146526) to give 2-chloro-4-trifluoromethylaniline, which is then chlorinated to afford the final product. quickcompany.ingoogleapis.com This method avoids the need for dealkylation steps and can proceed under moderate reaction conditions. quickcompany.in A patent describes a process starting with the chlorination of p-chlorobenzotrifluoride to form 3,4,5-trichlorobenzotrifluoride, which is subsequently reacted with ammonia (B1221849) and an alkaline fluoride like lithium fluoride in a polar solvent such as N-methylpyrrolidone at high temperatures. googleapis.com

The table below summarizes a patented two-step synthesis method.

| Step | Starting Material | Reagents | Key Conditions | Product |

| a) Halogenation | p-Chlorobenzotrifluoride | Chlorine (Cl₂) | Catalyst: Elemental metal (Fe or Al) and metal halide (FeCl₃ or AlCl₃); Temperature: 50–150 °C | 3,4,5-Trichlorobenzotrifluoride |

| b) Ammoniation | 3,4,5-Trichlorobenzotrifluoride | Liquid Ammonia (NH₃) | Mole Ratio (Intermediate:NH₃): 1:10 to 1:27; Temperature: 155 °C | 2,6-Dichloro-4-trifluoromethylaniline |

This interactive table summarizes a synthetic route to a key aniline (B41778) intermediate.

The synthesis of various halogenated benzotrifluoride (B45747) analogs is essential for providing the necessary starting materials for the routes described above.

3,4-Dichlorobenzotrifluoride: This compound can be obtained from the chlorination of 4-chloro-3-nitrobenzotrifluoride (B52861) using chlorine gas in the presence of a Friedel-Crafts catalyst (e.g., ferric chloride) and a sulfur compound (e.g., sulfur monochloride). epo.org

3,4,5-Trichlorobenzotrifluoride: This key intermediate is prepared by the chlorination of 4-chloro-3,5-dinitrobenzotrifluoride. The nitro groups are replaced by chlorine atoms under high temperatures (180-200°C) with chlorine gas and a catalyst system comprising a metal salt and a sulfur compound. epo.orggoogleapis.com

m-Chlorobenzotrifluoride: A patented process describes the synthesis of m-chlorobenzotrifluoride by reacting benzotrifluoride with chlorine in the presence of a catalyst combining a metal chloride (valency 3 to 6) and iodine. google.com Another method uses 3,4-dichlorobenzotrifluoride as a raw material, which undergoes hydrodechlorination with a catalyst like Raney nickel, ruthenium carbon, or palladium carbon. wipo.int

Optimization of Reaction Conditions and Catalyst Systems in this compound Synthesis

The efficiency, yield, and selectivity of the synthetic routes to halogenated benzotrifluorides are highly dependent on the reaction conditions and the catalytic systems employed. scielo.br

In the chlorination of p-chlorobenzotrifluoride to 3,4,5-trichlorobenzotrifluoride, a composite catalyst system is often used. One patented method utilizes a mixture of an elemental metal, such as iron or aluminum powder, and a corresponding metal halide, like anhydrous ferric chloride or aluminum chloride. google.com This reaction is typically performed without a solvent at temperatures ranging from 50°C to 150°C.

For the synthesis of chlorobenzotrifluoride compounds via the replacement of nitro groups, Friedel-Crafts catalysts are effective. epo.org Ferric chloride and aluminum trichloride (B1173362) are noted as being particularly active, while catalysts like stannic chloride and titanium tetrachloride are less effective. epo.org The process is generally carried out in the liquid phase at atmospheric pressure, with optimal temperatures often between 180°C and 210°C. googleapis.com

The choice of solvent can also be critical. For halogenation reactions, chlorinated hydrocarbons such as carbon tetrachloride, dichloromethane, or o-dichlorobenzene are often preferred. quickcompany.ingoogleapis.com In ammonolysis reactions to produce aniline derivatives, polar solvents like N-methylpyrrolidone (NMP) or N,N-dimethylimidazolidinone are used, typically under elevated pressure (25-42 kg/cm ²) and temperature (235-250°C). googleapis.com

The table below outlines various catalyst systems used in the preparation of key precursors.

| Reaction Type | Precursor | Catalyst System | Solvent | Temperature | Reference |

| Chlorination | p-Chlorobenzotrifluoride | Fe powder / FeCl₃ | None | 50-150 °C | |

| Chlorination (from Nitro) | 4-Chloro-3-nitrobenzotrifluoride | FeCl₃ / Sulfur monochloride | None | 118-156 °C | epo.org |

| Ammonolysis | 3,4,5-Trichlorobenzotrifluoride | Alkaline Fluorides (e.g., LiF) | N-methylpyrrolidone | 250 °C | googleapis.com |

| Hydrodechlorination | 3,4-Dichlorobenzotrifluoride | Raney Ni, Ru/C, or Pd/C | Cyclohexane/Ethanol | 60-100 °C | wipo.int |

This interactive table details optimized conditions for synthesizing key intermediates.

Chemical Reactivity and Reaction Mechanisms of 2,6 Dichloro 4 Fluorobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving 2,6-Dichloro-4-fluorobenzotrifluoride

The SNAr mechanism is a cornerstone of the chemistry of electron-deficient haloarenes. It typically proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups, such as the trifluoromethyl group in this compound.

In nucleophilic aromatic substitution reactions, the aptitude of a leaving group is not solely dependent on the strength of the carbon-halogen bond. Instead, it is largely influenced by the stability of the leaving group anion and the rate-determining step of the reaction. For SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the electronegativity of the halogen substituent plays a pivotal role.

The trifluoromethyl group at the C1 position exerts a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the aromatic ring. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. Consequently, all three halogen atoms on this compound are activated towards nucleophilic displacement.

Table 1: General Leaving Group Aptitude in Activated SNAr Reactions

| Leaving Group | Relative Reactivity | Rationale |

|---|---|---|

| -F | Highest | High electronegativity strongly activates the ipso-carbon for nucleophilic attack (rate-determining step). |

| -Cl | Intermediate | Less electronegative than fluorine, leading to a less electrophilic carbon and slower initial attack. |

| -Br | Intermediate | Similar reactivity to chlorine in many activated systems. |

This table reflects generalized trends in activated SNAr reactions.

Regioselectivity in SNAr reactions is determined by the position that best stabilizes the negative charge of the intermediate Meisenheimer complex. The electron-withdrawing -CF3 group provides stabilization through resonance and induction to negative charges at the ortho and para positions.

In this compound, all three halogen-substituted carbons are activated:

C4 (para to -CF3): This position is highly activated. A nucleophilic attack at C4 allows the negative charge in the Meisenheimer complex to be delocalized directly onto the trifluoromethyl group through the aromatic π-system, providing significant resonance stabilization.

C2 and C6 (ortho to -CF3): These positions are also strongly activated. The negative charge from a nucleophilic attack can be stabilized by the powerful inductive effect of the adjacent -CF3 group.

Studies on analogous compounds, such as pentafluoropyridine, show that nucleophilic attack preferentially occurs at the C4 (para) position under mild conditions. rsc.org Harsher conditions may be required to substitute the halogens at the C2 and C6 (ortho) positions. rsc.org Given that the fluorine at C4 is also the most likely leaving group, the reaction of this compound with a nucleophile is predicted to yield 2,6-dichloro-4-(nucleophile)benzotrifluoride as the major product under kinetic control.

While specific mechanistic studies on this compound are not widely reported, the mechanism can be inferred from extensive research on related fluorinated aromatic compounds. The reaction is initiated by the attack of a nucleophile (e.g., an alkoxide, amine, or thiol) on one of the halogen-bearing carbon atoms.

For an attack at the C4 position, the mechanism is as follows:

Addition: The nucleophile adds to the C4 carbon, breaking the aromaticity of the ring and forming a negatively charged Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the electron-withdrawing trifluoromethyl group.

Elimination: The aromaticity is restored by the expulsion of the fluoride (B91410) ion, which is the most favorable leaving group at this position. This step is typically fast.

Similar mechanisms apply to attacks at the C2 and C6 positions, with the chloride ion acting as the leaving group. The relative rates would depend on the specific nucleophile and reaction conditions. For instance, amination of related dichlorobenzotrifluorides is a known industrial process, highlighting the utility of this SNAr reaction. googleapis.com

Palladium-Mediated Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is fundamentally different from that in SNAr, being primarily governed by the ease of C-X bond cleavage during the oxidative addition step.

Oxidative addition is the initial and often rate-determining step in many palladium-catalyzed cross-coupling cycles (e.g., Suzuki, Negishi). In this step, a low-valent palladium complex, typically Pd(0), inserts into the carbon-halogen bond of the aryl halide. The reactivity trend for this process is generally I > Br > Cl >> F, which is the inverse of the SNAr leaving group trend and correlates with the carbon-halogen bond dissociation energies (C-F > C-Cl > C-Br > C-I). acs.org

For this compound, the C-Cl bonds are significantly more susceptible to oxidative addition than the C-F bond. nih.gov The C-F bond is one of the strongest single bonds in organic chemistry and is typically inert to palladium(0) insertion under standard cross-coupling conditions. nih.gov Therefore, this compound is expected to behave as a dichloro-aromatic substrate in palladium catalysis, with the fluoro group remaining intact. The electron-deficient nature of the aromatic ring can further facilitate oxidative addition to the C-Cl bonds. diva-portal.org

Given the high reactivity of the C-Cl bonds towards oxidative addition, this compound is an excellent substrate for selective cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura reaction couples an aryl halide with an organoboron compound. It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org For this compound, a mono-Suzuki coupling can be achieved by using one equivalent of a boronic acid, which would selectively replace one of the chlorine atoms. Due to steric hindrance from the adjacent -CF3 group, the reaction may proceed at a moderate pace, but high yields are expected with modern catalyst systems. Site-selective couplings on analogous substrates like 2,6-dichloro-3-(trifluoromethyl)pyridine (B1224184) have been shown to be highly efficient.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoborons. wikipedia.org This enhanced reactivity can be advantageous for coupling with less reactive aryl chlorides or for reactions at lower temperatures. organic-chemistry.org Similar to the Suzuki reaction, the Negishi coupling of this compound would proceed selectively at the C-Cl positions. The reaction is known for its high functional group tolerance and broad scope. wikipedia.org

By controlling the stoichiometry of the coupling partner, it is possible to achieve either mono- or di-substitution of the chlorine atoms, providing a pathway to complex, unsymmetrically substituted benzotrifluoride (B45747) derivatives. The fluorine atom would remain as a valuable site for subsequent SNAr chemistry.

Table 2: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling of this compound

| Reaction Type | Coupling Partner | Predicted Site of Reaction | Rationale |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | C2 or C6 (C-Cl bond) | C-Cl bond is much more reactive than C-F bond in oxidative addition. |

| Negishi Coupling | Organozinc halide | C2 or C6 (C-Cl bond) | C-Cl bond is much more reactive than C-F bond in oxidative addition. |

| Sonogashira Coupling | Terminal alkyne | C2 or C6 (C-Cl bond) | C-Cl bond is much more reactive than C-F bond in oxidative addition. |

This table is based on established principles of palladium-catalyzed cross-coupling reactions.

Ligand Design and Catalytic Efficiency in Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the reactivity of this compound in these transformations is of significant interest for the synthesis of more complex molecules. The presence of two chlorine atoms, which are typically less reactive than bromine or iodine in palladium-catalyzed coupling reactions, presents a challenge that can be overcome through careful ligand design and optimization of reaction conditions.

The efficiency of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, is highly dependent on the nature of the ligand coordinated to the palladium center. For electron-deficient and sterically hindered aryl chlorides like this compound, the choice of ligand is critical for achieving high catalytic activity and selectivity.

N-Heterocyclic Carbenes (NHCs) as Ligands:

N-Heterocyclic carbenes (NHCs) have emerged as a class of highly effective ligands for the cross-coupling of unreactive aryl chlorides. Their strong σ-donating properties enhance the electron density at the palladium center, facilitating the oxidative addition step, which is often the rate-limiting step in the catalytic cycle for aryl chlorides. Furthermore, the steric bulk of NHC ligands can promote the reductive elimination step, leading to faster catalyst turnover.

The use of palladium complexes with NHC ligands has been shown to be effective in the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids. These catalysts can overcome the lower reactivity of the C-Cl bond and promote the desired C-C bond formation.

Table 1: Common N-Heterocyclic Carbene Ligands for Cross-Coupling Reactions

| Ligand Name | Structure | Key Features |

| IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | Imidazolylidene-based | Sterically demanding, promotes reductive elimination. |

| SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) | Saturated backbone | Increased stability and electron-donating ability compared to IMes. |

| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Imidazolylidene-based | Very bulky, effective for challenging couplings. |

| SPr (1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) | Saturated backbone | Enhanced stability and activity for unreactive substrates. |

The catalytic efficiency in these reactions is also influenced by other parameters such as the choice of palladium precursor, base, solvent, and reaction temperature. For a substrate like this compound, a typical catalytic system might involve a palladium(II) acetate (B1210297) or palladium(dba)2 precursor in combination with an NHC ligand, a strong base such as a phosphate (B84403) or carbonate, and a polar aprotic solvent like toluene (B28343) or dioxane.

Electrophilic Aromatic Substitution on this compound

The benzene (B151609) ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing halogen atoms and a strongly deactivating trifluoromethyl group. The chlorine and fluorine atoms are ortho, para-directing but deactivating, while the trifluoromethyl group is a meta-directing and strongly deactivating group.

The regioselectivity of an EAS reaction on this molecule will be determined by the combined directing effects of these substituents. The two chlorine atoms are located at positions 2 and 6, the fluorine at position 4, and the trifluoromethyl group at position 1. The available positions for substitution are 3 and 5.

Directing Effects of Substituents:

-Cl (Chloro): Ortho, para-directing, deactivating.

-F (Fluoro): Ortho, para-directing, deactivating.

-CF3 (Trifluoromethyl): Meta-directing, strongly deactivating.

Considering the positions of the existing substituents, an incoming electrophile would be directed as follows:

The -CF3 group at C1 directs to C3 and C5.

The -Cl group at C2 directs to C3 and C5 (para position is blocked).

The -F group at C4 directs to C3 and C5.

The -Cl group at C6 directs to C5 and C3 (para position is blocked).

All substituents, therefore, direct an incoming electrophile to the C3 and C5 positions. Due to the symmetrical nature of the substitution pattern with respect to the C1-C4 axis, these two positions are chemically equivalent. Thus, electrophilic aromatic substitution on this compound is expected to occur exclusively at the C3 (or C5) position.

However, due to the strong deactivation of the ring, forcing conditions (e.g., strong acids, high temperatures) would be required to achieve any significant conversion in typical EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions.

Radical Reactions and Their Role in this compound Transformations

The involvement of this compound in radical reactions can lead to various transformations, including substitution and addition reactions. The presence of C-Cl, C-F, and C-CF3 bonds offers different possibilities for radical-mediated processes.

One important type of radical reaction involving fluorinated aromatic compounds is radical trifluoromethylation. While this compound already possesses a trifluoromethyl group, understanding its stability and potential for further radical-induced transformations is crucial.

Free-radical halogenation, typically initiated by UV light, is a common method for introducing halogens onto alkyl side chains of aromatic compounds. In the case of this compound, which lacks an alkyl side chain, such reactions would not proceed in the same manner. However, under harsh conditions, radical reactions could potentially lead to the substitution of one of the existing halogen atoms, although this is generally less common than electrophilic or nucleophilic aromatic substitution.

The trifluoromethyl group is generally stable under radical conditions. However, certain radical reactions can be initiated at or involve this group, particularly in the presence of specific radical initiators or under photochemical conditions.

Thermal and Photochemical Reactivity Profiles of this compound

Thermal Reactivity:

Chlorinated and fluorinated aromatic compounds, including benzotrifluorides, generally exhibit high thermal stability. The decomposition of such compounds typically requires high temperatures. The thermal decomposition of chlorinated hydrocarbons can proceed through various pathways, including dehydrochlorination and the formation of more complex chlorinated and aromatic products. The presence of both chlorine and fluorine on the aromatic ring, along with the trifluoromethyl group, would influence the specific decomposition products and pathways. At very high temperatures, fragmentation of the molecule and the formation of various halogenated species and carbonaceous materials would be expected.

Photochemical Reactivity:

The photochemical reactivity of benzotrifluoride derivatives is a subject of environmental and synthetic interest. Studies on the direct photolysis of various substituted benzotrifluorides have shown that the trifluoromethyl group can undergo photohydrolysis to form the corresponding benzoic acid. The efficiency of this photodefluorination is strongly influenced by the nature of the substituents on the aromatic ring.

Research has indicated that strong electron-donating groups on the benzotrifluoride ring enhance the quantum yield of photodefluorination. Conversely, electron-withdrawing groups tend to result in lower quantum yields. In the case of this compound, all substituents (-Cl, -F, -CF3) are electron-withdrawing. Therefore, it is expected to have a relatively low quantum yield for photohydrolysis of the trifluoromethyl group.

The primary photochemical transformation would likely be the cleavage of a C-F bond within the CF3 group, followed by reaction with water to ultimately yield 2,6-dichloro-4-fluorobenzoic acid.

Table 2: Predicted Photochemical Reactivity of this compound

| Reactant | Predicted Primary Photoproduct | Influencing Factors | Expected Quantum Yield |

| This compound | 2,6-Dichloro-4-fluorobenzoic acid | Presence of electron-withdrawing substituents (-Cl, -F, -CF3) | Low |

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Understanding 2,6-Dichloro-4-fluorobenzotrifluoride Chemistry

NMR spectroscopy is an indispensable tool for the characterization of this compound, offering unparalleled insight into its molecular framework. The presence of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a multi-faceted analysis of the molecule's structure and reactivity.

A definitive structural assignment of this compound is achieved through the combined interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides specific information about the chemical environment of the respective nuclei.

¹H NMR: The proton NMR spectrum is expected to be the simplest, showing a single signal for the two equivalent aromatic protons (H-3 and H-5). Due to the symmetrical substitution pattern, these protons are chemically identical. This signal would likely appear as a doublet due to coupling with the neighboring ¹⁹F nucleus at the C-4 position.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. Two distinct signals are anticipated: one for the single fluorine atom attached to the aromatic ring (at C-4) and another for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The signal for the aromatic fluorine would likely be a triplet, coupling to the two adjacent protons (H-3 and H-5). The -CF₃ signal would appear as a singlet, as there are no neighboring protons or fluorine atoms with which to couple.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Due to the molecule's symmetry, four distinct signals are expected for the aromatic carbons and one for the -CF₃ carbon. The carbon directly bonded to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbon bonded to the aromatic fluorine (C-4) will show a large one-bond C-F coupling. The carbons bonded to chlorine (C-2 and C-6) and the carbons bonded to hydrogen (C-3 and C-5) will also exhibit distinct chemical shifts and may show smaller long-range C-F couplings.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| ¹H (H-3, H-5) | 7.0 - 8.0 | Doublet (d) | ³J(H-F) |

| ¹⁹F (CF ₃) | -60 to -65 | Singlet (s) | - |

| ¹⁹F (C-4 F ) | -100 to -120 | Triplet (t) | ³J(F-H) |

| ¹³C (C F₃) | 120 - 125 | Quartet (q) | ¹J(C-F) ≈ 270-280 Hz |

| ¹³C (C-1) | 130 - 135 | Multiplet (m) | Long-range J(C-F) |

| ¹³C (C-2, C-6) | 135 - 140 | Multiplet (m) | Long-range J(C-F) |

| ¹³C (C-3, C-5) | 115 - 120 | Doublet (d) | ²J(C-F) |

| ¹³C (C-4) | 160 - 165 | Doublet (d) | ¹J(C-F) ≈ 240-250 Hz |

Note: The data in this table is predictive and based on known chemical shifts and coupling constants for structurally similar compounds. Actual experimental values may vary.

The ¹⁹F nucleus is an excellent probe for monitoring chemical reactions involving this compound. Its high sensitivity, 100% natural abundance, and wide chemical shift range make it ideal for quantitative analysis. mdpi.com In a reaction where either the aromatic fluorine or the -CF₃ group is modified, new signals will appear in the ¹⁹F NMR spectrum corresponding to the products.

For instance, in a nucleophilic aromatic substitution reaction where the fluorine at C-4 is replaced, the signal corresponding to the aromatic fluorine would decrease in intensity, while a new signal corresponding to the fluorine in the product would appear. The relative integration of these signals allows for the real-time determination of reactant consumption and product formation, providing valuable kinetic data. googleapis.com Similarly, reactions involving the -CF₃ group can be monitored by observing the disappearance of its characteristic singlet and the appearance of new fluorine signals.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and variable-temperature (VT) NMR, can provide deeper insights into reaction mechanisms and molecular dynamics. While direct studies on this compound are not widely published, the principles of these techniques would be applicable.

For example, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy could establish long-range correlations between protons, carbons, and fluorine atoms, confirming the connectivity of the molecule. In mechanistic studies, specialized techniques like Diffusion-Ordered Spectroscopy (DOSY) could be used to distinguish between different species in a reaction mixture based on their diffusion coefficients, helping to identify transient intermediates. researchgate.net VT-NMR could be employed to study conformational dynamics, such as the rotation of the -CF₃ group, by observing changes in the NMR spectra as a function of temperature.

Mass Spectrometry for Reaction Pathway Analysis and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to identify products and intermediates in its reaction pathways.

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a prominent molecular ion (M⁺) peak. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms, with the M, M+2, and M+4 peaks appearing in an approximate ratio of 9:6:1. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming its elemental formula (C₇H₂Cl₂F₄).

Fragmentation analysis provides structural information. Expected fragmentation pathways would include the loss of a chlorine atom ([M-Cl]⁺) or a fluorine atom from the trifluoromethyl group ([M-F]⁺). A particularly stable fragment would likely be the tropylium-like ion formed after the loss of the -CF₃ group. By coupling a separation technique like Gas Chromatography (GC) with MS (GC-MS), complex reaction mixtures can be analyzed, allowing for the identification of reactants, products, and byproducts based on their mass spectra and retention times.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [C₇H₂Cl₂F₄]⁺ | 232/234/236 | Molecular Ion (M⁺) |

| [C₇H₂ClF₄]⁺ | 197/199 | Loss of a Chlorine atom |

| [C₆H₂Cl₂F]⁺ | 163/165 | Loss of the CF₃ group |

Note: m/z values correspond to the most abundant isotopes. The isotopic pattern for chlorine-containing fragments would be observable.

Vibrational Spectroscopy (IR, Raman) for In Situ Reaction Monitoring and Bond Polarization Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information on the functional groups and bonding within this compound. These techniques are particularly useful for in situ reaction monitoring. mdpi.com

IR Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the C-F and C-Cl stretching vibrations. The C-F stretch of the trifluoromethyl group typically appears as a very strong, broad band in the 1100-1300 cm⁻¹ region. The aromatic C-F stretch would be found around 1200-1250 cm⁻¹. Aromatic C-Cl stretches are typically observed in the 600-800 cm⁻¹ range. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C ring stretching vibrations would be present in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint of the substitution pattern. The symmetric stretching of the C-Cl bonds would also be Raman active.

These techniques are powerful for in situ monitoring, where an IR or Raman probe is inserted directly into a reaction vessel. rsc.org This allows for the real-time tracking of changes in vibrational bands, corresponding to the consumption of reactants and the formation of products, without the need for sampling. For example, if a reaction targets the C-Cl bond, the disappearance of its characteristic vibrational frequency and the appearance of new bands associated with the product could be continuously monitored to determine reaction kinetics and endpoints.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

| C-F Stretch (-CF₃) | 1100 - 1300 | Very Strong | Medium |

| Aromatic C-F Stretch | 1200 - 1250 | Strong | Weak |

Note: This table presents general frequency ranges for the expected functional groups.

Computational and Theoretical Studies on 2,6 Dichloro 4 Fluorobenzotrifluoride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netjussieu.fr DFT calculations are used to determine optimized molecular geometries, electronic energies, and other properties based on the molecule's electron density. iau.ir For 2,6-Dichloro-4-fluorobenzotrifluoride, DFT provides a fundamental understanding of its stability and electronic landscape.

The molecular electrostatic potential (MEP) and Fukui functions are critical DFT-derived tools for predicting chemical reactivity. The MEP maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the electronegative fluorine and chlorine atoms.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack, often found around hydrogen atoms or regions influenced by strong electron-withdrawing groups.

Fukui indices are used to quantify the reactivity of specific atomic sites within a molecule by describing the change in electron density when an electron is added or removed. researchgate.net This allows for a more precise identification of the atoms most likely to participate in electrophilic, nucleophilic, or radical reactions. semanticscholar.org

Interactive Table 1: Hypothetical Fukui Indices for Electrophilic and Nucleophilic Attack on this compound. This table illustrates the type of data generated from DFT calculations to predict site-specific reactivity. Higher values indicate a greater propensity for the specified type of attack.

| Atom/Site | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack | Predicted Reactivity |

| C1 (-CF3) | 0.085 | 0.150 | High for Nucleophilic Attack |

| C2 (-Cl) | 0.110 | 0.045 | Moderate for Nucleophilic Attack |

| C3 (-H) | 0.030 | 0.090 | Moderate for Electrophilic Attack |

| C4 (-F) | 0.130 | 0.030 | High for Nucleophilic Attack |

| C5 (-H) | 0.030 | 0.090 | Moderate for Electrophilic Attack |

| C6 (-Cl) | 0.110 | 0.045 | Moderate for Nucleophilic Attack |

| F (on C4) | 0.020 | 0.180 | High for Electrophilic Attack (Lone Pairs) |

DFT is instrumental in mapping potential energy surfaces for chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms and predict the most favorable reaction pathways. researchgate.netresearchgate.net

For this compound, DFT could be used to model reactions such as nucleophilic aromatic substitution. The calculations would identify the transition state structure for the substitution at different positions on the aromatic ring and determine the associated activation energy barrier. uchicago.edu A lower activation energy indicates a kinetically more favorable reaction pathway. nih.gov

Interactive Table 2: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction. This table shows how DFT can be used to compare the thermodynamics and kinetics of different potential reaction pathways.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| Pathway A (Substitution at C4) | 0.0 | +25.8 | -10.2 | 25.8 |

| Pathway B (Substitution at C2) | 0.0 | +31.5 | -8.5 | 31.5 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. easychair.org By solving Newton's equations of motion, MD provides a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. easychair.org

For this compound, MD simulations can reveal how solvent molecules arrange themselves around the solute, a process known as solvation. easychair.org These simulations can quantify the influence of different solvents (e.g., polar vs. nonpolar) on the compound's structure and dynamics. Furthermore, MD is used to study intermolecular interactions between multiple molecules of the compound itself. nih.gov This can provide insight into aggregation behavior, crystal packing forces, and non-covalent interactions like halogen bonding and π-π stacking, which are crucial for understanding the material properties of the substance. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of molecules and their biological or chemical activities. nih.govnih.gov A QSAR model is a mathematical equation that relates numerical descriptors derived from the molecular structure to an observed activity. nih.gov

To develop a QSAR model for a series of compounds including this compound, one would first calculate a variety of molecular descriptors. These can be categorized as:

Constitutional: Molecular weight, atom counts.

Topological: Describing atomic connectivity.

Geometric: Related to the 3D structure of the molecule.

Quantum Chemical: Such as dipole moment, HOMO/LUMO energies, and atomic charges.

A statistical method is then used to build a model that correlates a subset of these descriptors with an experimentally measured property (e.g., toxicity, binding affinity, or environmental fate). Such models are valuable for predicting the properties of new, untested compounds and for guiding the design of molecules with desired characteristics. chemrxiv.org

Spectroscopic Parameter Prediction and Validation through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and can help confirm molecular structures.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. Comparing the calculated spectrum with the experimental one aids in the assignment of vibrational modes to specific molecular motions. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). This is highly useful for assigning signals in complex NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths (λ_max) in a UV-Visible spectrum. researchgate.net

The agreement between predicted and experimental spectroscopic data serves as a validation of the computational model's accuracy and the determined molecular structure. arxiv.org

Interactive Table 3: Example of Predicted vs. Experimental Vibrational Frequencies. This table demonstrates how computational methods can aid in the assignment of spectroscopic data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3085 | 3090 | Aromatic C-H Stretch |

| 2 | 1610 | 1615 | C=C Aromatic Ring Stretch |

| 3 | 1320 | 1325 | C-F Stretch |

| 4 | 1180 | 1182 | CF₃ Symmetric Stretch |

| 5 | 750 | 755 | C-Cl Stretch |

Applications of 2,6 Dichloro 4 Fluorobenzotrifluoride in Specialized Chemical Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecules

2,6-Dichloro-4-fluorobenzotrifluoride is a key building block whose structural features are exploited for the synthesis of more complex molecules. The trifluoromethyl group and chlorine atoms enhance the lipophilicity and metabolic stability of derivative compounds, which is particularly advantageous in the design of bioactive molecules. chemimpex.commdpi.com The presence of multiple halogen substituents allows for selective and regioselective chemical transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to introduce further complexity. A critical transformation of its precursors leads to the formation of 2,6-dichloro-4-trifluoromethylaniline, a primary amine that serves as a cornerstone intermediate for a vast array of heterocyclic compounds. google.comgfl.co.in This aniline (B41778) is frequently used in condensation reactions to construct pyrazole (B372694), triazole, and other nitrogen-containing ring systems that form the core of many functional molecules. mdpi.comnih.gov

Table 1: Key Intermediates and Their Synthetic Roles

| Intermediate Compound | CAS Number | Role in Synthesis |

|---|---|---|

| 2,6-Dichloro-4-trifluoromethylaniline | 24279-39-8 | Primary precursor for pyrazole-based insecticides and various pharmaceutical scaffolds. google.comgfl.co.in |

| (2-Azido-1,3-dichloro-5-trifluoromethyl)benzene | Not Available | Reactant for 1,3-dipolar cycloaddition to form 1,2,3-triazole derivatives. mdpi.com |

| 3,4,5-Trichlorobenzotrifluoride | 13473-10-8 | A precursor that can be subjected to ammoniation to form 2,6-dichloro-4-trifluoromethylaniline. google.comgoogleapis.com |

Utility in the Synthesis of Agrochemicals and Pesticide Intermediates

The field of agrochemicals heavily utilizes fluorinated compounds to enhance the efficacy and stability of pesticides. Derivatives of this compound are instrumental in producing a class of potent insecticides. gfl.co.in The incorporation of the 2,6-dichloro-4-trifluoromethylphenyl moiety is a common strategy in the design of modern pesticides due to its contribution to the molecule's insecticidal activity and favorable environmental persistence profile. researchgate.net

The most significant application of this compound derivatives is in the synthesis of phenylpyrazole insecticides, with Fipronil being the most prominent example. google.comgoogleapis.com The synthesis of Fipronil critically relies on the intermediate 2,6-dichloro-4-trifluoromethylaniline. google.comgoogle.com This aniline is diazotized and then reacted with other reagents to construct the core pyrazole ring. google.com The resulting molecule, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole, is then oxidized to yield Fipronil. googleapis.comgoogle.comgoogle.com The 2,6-dichloro-4-trifluoromethylphenyl group is essential for the high insecticidal potency of Fipronil and its analogs. nih.govresearchgate.net Researchers have also synthesized a variety of Fipronil analogs and other pyrazole derivatives, such as 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, using this same core building block to explore new insecticidal agents. nih.gov

Table 2: Examples of Agrochemicals Synthesized from Derivatives

| Agrochemical | Chemical Class | Key Intermediate |

|---|---|---|

| Fipronil | Phenylpyrazole Insecticide | 2,6-Dichloro-4-trifluoromethylaniline google.comgoogle.com |

| Fipronil Analogs | Phenylpyrazole Insecticide | 2,6-Dichloro-4-trifluoromethylaniline nih.govresearchgate.net |

| Fluorinated Tetrahydrocyclopentapyrazoles | Cyclopentapyrazole Insecticide | Aryl hydrazines derived from the core structure researchgate.net |

Applications in Medicinal Chemistry and Pharmaceutical Intermediates

In medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl groups is a widely used tactic to enhance a drug candidate's properties, including metabolic stability, binding affinity, and membrane permeability. Heterocyclic compounds that feature the (2,6-dichloro-4-trifluoromethyl)phenyl group are recognized as important intermediates for biologically active compounds used as medicines. mdpi.com This specific structural motif is valued for its ability to confer desirable pharmacokinetic properties to potential therapeutic agents. chemimpex.com

The development of novel therapeutic agents often relies on the synthesis of molecular scaffolds that can be further elaborated to target specific biological pathways. nih.govnih.gov The 2,6-dichloro-4-trifluoromethylphenyl moiety serves as a foundational component in the creation of such scaffolds. For instance, it has been incorporated into 1,2,3-triazole structures through cycloaddition reactions, yielding compounds with potential for further biological evaluation. mdpi.com The synthesis of pyrazole-based structures, analogous to those in agrochemistry, also finds applications in medicinal chemistry, where they can act as scaffolds for developing inhibitors of enzymes or modulators of receptors. nih.gov The unique electronic and steric properties of this substituted phenyl ring can influence molecular interactions with biological targets, making it a valuable component in the design of new bioactive probes and drug candidates. google.comnih.govgoogleapis.com

Contribution to the Development of Specialty Chemicals and Advanced Materials

Fluorinated polymers are known for their exceptional properties, including durability, low friction coefficients, and resistance to chemicals and heat. researchgate.net Monomers derived from this compound can be incorporated into polymer chains to create advanced materials with tailored characteristics. The presence of the trifluoromethyl group and chlorine atoms can enhance the polymer's thermal stability, reduce its flammability, and modify its surface properties, such as hydrophobicity. While direct polymerization of this specific molecule is not common, it can be chemically modified to produce functional monomers suitable for copolymerization processes, leading to the development of new high-performance fluoropolymers for specialized applications. sciengine.com

Compound Index

Role in Liquid Crystal Material Synthesis

This compound is a specialized aromatic compound that serves as a critical intermediate and building block in the synthesis of high-performance liquid crystal materials. Its molecular architecture is particularly valuable for designing liquid crystals with specific electro-optical properties required for modern display technologies. The utility of this compound stems from the combined effects of its trifluoromethyl group and the specific placement of its chloro and fluoro substituents on the benzene (B151609) ring.

The primary role of the this compound core is to impart a strong negative dielectric anisotropy (Δε) to the final liquid crystal molecule. beilstein-journals.org The trifluoromethyl (-CF3) group, with its powerful electron-withdrawing nature and high stability, is instrumental in this effect. mdpi.com When incorporated into a calamitic (rod-shaped) liquid crystal structure, the -CF3 group generates a strong dipole moment perpendicular to the molecule's long axis. This is a crucial characteristic for liquid crystals used in Vertical Alignment (VA) mode liquid crystal displays (LCDs). beilstein-journals.org

Furthermore, the presence of lateral chlorine and fluorine atoms at the 2- and 6-positions significantly influences the physical properties of the resulting liquid crystal molecules. researchgate.netrsc.org These halogen atoms provide several key benefits:

Steric Effects: The chlorine atoms are sterically bulky, which can disrupt intermolecular packing. This often leads to a reduction in the melting point of the material without significantly compromising the clearing point, thereby broadening the temperature range over which the liquid crystal phase (mesophase) is stable. biointerfaceresearch.com

Enhanced Dipole Moment: The high electronegativity of the chlorine and fluorine atoms enhances the lateral dipole moment of the core structure, further contributing to a more negative dielectric anisotropy. biointerfaceresearch.com

Modified Viscosity: The specific substitution pattern can influence the rotational viscosity of the liquid crystal, which is a key parameter for the switching speed of an LCD.

In a typical synthesis, this compound would be chemically modified through multi-step reactions to build a complete mesogenic molecule. This involves adding other cyclic structures (like phenyl or cyclohexyl rings) and a flexible terminal alkyl chain to achieve the necessary rod-like shape and promote the formation of liquid crystalline phases. libretexts.org The compound thus acts as a foundational core upon which the final, complex liquid crystal molecule is constructed, with its unique substitution pattern pre-engineering the essential electro-optical characteristics.

The following table illustrates the general impact of such fluorinated substituents on the properties of a hypothetical liquid crystal core structure, based on established principles in liquid crystal design.

| Core Structural Moiety | Key Substituents | Typical Effect on Dielectric Anisotropy (Δε) | Typical Effect on Birefringence (Δn) | Rationale |

| Phenyl | -H | Small, positive | Moderate | Baseline reference for aromatic core. |

| Benzotrifluoride (B45747) | Terminal -CF3 | Moderately positive | Moderate to High | Dipole moment aligns with the long molecular axis. |

| 4-Fluorobenzotrifluoride | Terminal -CF3, Lateral -F | Strongly negative | Moderate | The lateral fluorine and terminal CF3 create a strong dipole moment perpendicular to the long axis. beilstein-journals.orgresearchgate.net |

| This compound | Terminal -CF3, Lateral -F, 2x Lateral -Cl | Strongly negative | Moderate | The combined electron-withdrawing effects of all halogens maximize the lateral dipole moment, enhancing the negative Δε. beilstein-journals.orgbiointerfaceresearch.com |

Environmental Behavior and Degradation Pathways of 2,6 Dichloro 4 Fluorobenzotrifluoride

Photochemical Transformation and Photolysis Mechanisms in Aquatic Environments

The presence of a benzotrifluoride (B45747) group in a molecule is known to influence its environmental stability. Studies on various benzotrifluoride derivatives indicate that they can be unstable under UV irradiation in aquatic environments, primarily undergoing photohydrolysis of the C-F bonds in the trifluoromethyl (-CF3) group to form the corresponding benzoic acid. acs.org However, the rate and efficiency of this transformation are heavily dependent on the other substituents present on the aromatic ring. acs.org

For 2,6-Dichloro-4-fluorobenzotrifluoride, the aromatic ring is substituted with three halogen atoms, which are generally considered electron-withdrawing groups. Research on substituent effects shows that strong electron-withdrawing groups tend to decrease the rate of photochemical defluorination of the -CF3 group. acs.org Conversely, electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, significantly accelerate this process. acs.org Therefore, this compound is expected to be relatively resistant to direct photohydrolysis of its trifluoromethyl group.

The primary photochemical degradation pathway for analogous compounds, such as the herbicide trifluralin (B1683247) (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine), involves other parts of the molecule. nih.govkpu.ca For trifluralin, photodegradation proceeds through dealkylation and reduction of the nitro groups. nih.gov Given the structure of this compound, it is plausible that photolysis could involve the cleavage of the carbon-chlorine bonds, a known degradation pathway for other chlorinated aromatic compounds.

Wavelength Dependence and Quantum Yields of Photodegradation

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It represents the fraction of absorbed photons that result in a specific chemical transformation. For benzotrifluoride derivatives, the quantum yield of fluoride (B91410) production from the -CF3 group varies by orders of magnitude depending on the ring substituents. acs.org

Compounds with strong electron-donating groups exhibit the highest quantum yields for photohydrolysis. In contrast, those with electron-withdrawing groups, such as the chloro- and fluoro- substituents on this compound, are expected to have very low quantum yields for this specific reaction. acs.org While the exact quantum yield for this compound has not been reported, data from related compounds illustrates this trend.

Table 1: Quantum Yields (Φ) for Fluoride Production from Substituted Benzotrifluorides Under Xenon Lamp Irradiation

| Compound | Substituent(s) | Quantum Yield (Φ) |

|---|---|---|

| 3-Aminobenzotrifluoride | -NH₂ (Electron Donating) | Relatively High |

| 3,5-Diaminobenzotrifluoride | -NH₂ (Electron Donating) | Photochemically defluorinates |

| 3,5-Dinitrobenzotrifluoride | -NO₂ (Electron Withdrawing) | Photostable (no defluorination) |

| Monosubstituted Benzotrifluorides | Various Electron Withdrawing Groups | Low to negligible defluorination |

This table is based on trends described in studies of substituted benzotrifluorides. acs.org Specific values are often proprietary or highly dependent on experimental conditions.

Identification of Photolytic Byproducts and Degradation Kinetics

The kinetics of photodegradation for pesticides in aquatic environments often follow first-order reaction kinetics. tandfonline.comtandfonline.com The half-life (t½) of a compound is dependent on factors like water composition, particularly the presence of dissolved organic matter (DOM) such as humic acids, which can either inhibit photolysis by acting as a light filter or promote it through sensitization. tandfonline.comtandfonline.com

For trifluralin, a structural analogue, photodegradation in natural waters is a significant dissipation pathway, with half-lives ranging from 12 to 29 hours under natural sunlight. tandfonline.com The presence of DOM was found to slow the degradation rate compared to distilled water. tandfonline.com

The photolytic byproducts of trifluralin include a series of dealkylated and partially reduced derivatives. nih.gov By analogy, the photolysis of this compound might be expected to produce byproducts resulting from dechlorination, potentially leading to compounds like 2-chloro-4-fluorobenzotrifluoride (B1371426) or 4-fluorobenzotrifluoride, though this remains speculative without direct experimental evidence.

Table 2: Photodegradation Half-Lives of Trifluralin in Various Water Types

| Water Type | Key Characteristics | Photodegradation Half-Life (t½) in hours |

|---|---|---|

| Distilled Water | No DOM | ~12 |

| Ground Water | Low DOM | ~15 |

| Marine Water | Moderate DOM | ~20 |

| River Water | Higher DOM | ~25 |

| Lake Water | High DOM | ~29 |

Data is for the structural analogue trifluralin and illustrates the effect of water matrix on photodegradation kinetics. tandfonline.com

Biodegradation and Biocatalytic Transformation Studies

The biodegradation of halogenated aromatic compounds is a critical environmental process. The presence of multiple halogen atoms and a trifluoromethyl group, as in this compound, generally confers high recalcitrance to microbial degradation. nih.gov

Microbial Defluorination Mechanisms of Benzotrifluoride Derivatives

Microbial defluorination of the highly stable trifluoromethyl group is a challenging biochemical step. One identified mechanism involves metabolic activation of the aromatic ring. mdpi.com For benzotrifluoride, certain bacteria can initiate degradation by attacking the aromatic ring first. This initial transformation can activate the C-F bonds in the -CF3 group, making them more susceptible to cleavage in subsequent metabolic steps. mdpi.com This indirect pathway avoids the difficulty of a direct attack on the trifluoromethyl group.

Role of Specific Enzymes (e.g., Dioxygenases) in Biotransformation

The initial step in the aerobic biodegradation of many aromatic compounds, including chlorinated ones, is catalyzed by dioxygenase enzymes. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol. nih.gov This hydroxylation destabilizes the aromatic system and initiates the degradation sequence.

Studies on dichloronitrobenzenes and other chlorinated aromatics have shown that nitroarene dioxygenases and related enzymes are crucial for the initial attack. nih.gov It is highly probable that the aerobic biodegradation of this compound, if it occurs, would be initiated by a similar dioxygenase-catalyzed hydroxylation of the benzene (B151609) ring. nih.gov The subsequent steps would likely involve ring cleavage and eventual release of the halide ions.

Assessment of Biodegradability under Aerobic and Anaerobic Conditions

The environmental conditions, particularly the presence or absence of oxygen, dictate the predominant microbial degradation pathways for halogenated compounds.

Aerobic Conditions: Under aerobic conditions, the typical pathway involves oxidative degradation initiated by monooxygenases or dioxygenases, as described above. nih.govfrontiersin.org The electron-withdrawing nature of the chlorine, fluorine, and trifluoromethyl substituents makes the aromatic ring of this compound electron-deficient and thus less susceptible to electrophilic attack by oxygenases. frontiersin.org This suggests that aerobic biodegradation is likely to be a very slow process.

Anaerobic Conditions: Under anaerobic conditions, a different mechanism, known as reductive dehalogenation, becomes dominant for highly halogenated compounds. In this process, the halogenated compound is used as an electron acceptor, and halogen atoms are sequentially removed and replaced with hydrogen atoms. The C-Cl bond is weaker than the C-F bond, making it a more likely point of initial microbial attack. researchhub.com Studies on polychlorofluorocarboxylic acids have shown that microbial reductive dechlorination can trigger subsequent, substantial defluorination. researchhub.comresearchgate.net Therefore, it is plausible that under anaerobic conditions, this compound could undergo sequential reductive dechlorination at the 2- and 6-positions, which may facilitate the subsequent degradation of the resulting 4-fluorobenzotrifluoride.

Environmental Persistence and Transport Mechanisms of Halogenated Benzotrifluorides

The environmental behavior of halogenated benzotrifluorides, a class of synthetic organic compounds, is dictated by their chemical structure, which includes a benzene ring substituted with one or more trifluoromethyl groups and halogen atoms. While specific experimental data on the environmental fate of this compound is limited in publicly available scientific literature, the persistence and transport of this compound can be inferred from the known behavior of structurally similar halogenated and fluorinated aromatic compounds.

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including photodegradation, chemical degradation (e.g., hydrolysis), and biodegradation. The trifluoromethyl group (-CF3) is known for its high stability, which can contribute to the environmental persistence of benzotrifluoride derivatives. This stability is often a desired trait in industrial applications such as pesticides and pharmaceuticals, as it can enhance the effective lifetime of the product by inhibiting microbial degradation.

Photodegradation: Photolysis, or degradation by light, can be a significant pathway for the transformation of some benzotrifluoride derivatives in aquatic environments. Studies have shown that certain substituted benzotrifluorides can undergo photohydrolysis when exposed to UV irradiation in water, leading to the cleavage of carbon-fluorine (C-F) bonds and the formation of benzoic acids. The rate and extent of this degradation are heavily influenced by the nature and position of other substituents on the benzene ring. For instance, strong electron-donating groups can enhance the photochemical reactivity of the benzotrifluoride moiety. While specific photolysis data for this compound is not readily available, its halogen substituents would likely influence its absorption of solar radiation and subsequent degradation pathways.

Biodegradation: The biodegradation of halogenated aromatic compounds is often a slow process. The presence of multiple halogen atoms and the trifluoromethyl group can render the molecule resistant to microbial attack. Microorganisms capable of degrading chlorinated and fluorinated aromatic compounds do exist, but the degradation rates are highly dependent on environmental conditions (e.g., aerobic vs. anaerobic) and the specific microbial populations present. For some fluorinated aromatic compounds, biodegradation has been observed under specific conditions, such as the degradation of 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) by denitrifying bacteria. However, many polyhalogenated and polyfluorinated compounds are known to be recalcitrant.

Transport Mechanisms: The transport of halogenated benzotrifluorides in the environment is governed by their physical and chemical properties, such as water solubility, vapor pressure, and partitioning behavior.

Atmospheric Transport: Compounds with relatively high vapor pressures can volatilize from soil and water surfaces and undergo long-range atmospheric transport. The potential for atmospheric transport depends on the compound's volatility and its persistence in the atmosphere. While specific data for this compound is lacking, some halogenated organic compounds are known to be semi-volatile and can be transported over long distances.

Transport in Water and Soil: The mobility of halogenated benzotrifluorides in soil and aquatic systems is largely influenced by their tendency to adsorb to soil organic matter and sediments. The octanol-water partition coefficient (Kow) is a key parameter used to predict this behavior. Compounds with high Kow values tend to be more hydrophobic and will preferentially partition to organic matter, limiting their mobility in water. The presence of chlorine and fluorine atoms in this compound suggests it is likely to have a significant affinity for organic carbon, which would result in its retention in soil and sediment, thereby reducing its potential to leach into groundwater.

Below is a table summarizing the expected environmental behavior of halogenated benzotrifluorides based on general principles and data from related compounds.

| Environmental Process | Expected Behavior of Halogenated Benzotrifluorides | Factors Influencing the Process |

| Photodegradation | Potentially significant in aquatic environments for some derivatives. | Substituents on the benzene ring, intensity of solar radiation. |

| Biodegradation | Generally slow and limited; likely to be persistent. | Number and type of halogen substituents, microbial community, environmental conditions (aerobic/anaerobic). |

| Atmospheric Transport | Possible for more volatile compounds. | Vapor pressure, atmospheric persistence. |

| Soil/Sediment Sorption | Likely to be a significant process, leading to reduced mobility. | Organic carbon content of soil/sediment, hydrophobicity of the compound (Kow). |

It is important to note that these are generalized expectations, and the actual environmental fate of this compound can only be definitively determined through specific experimental studies.

Future Research Directions and Concluding Remarks

Development of More Efficient and Sustainable Synthetic Routes for 2,6-Dichloro-4-fluorobenzotrifluoride

Key research objectives in this area include:

Novel Catalytic Systems: Investigating new catalysts, including transition metal complexes and organocatalysts, to improve reaction selectivity and efficiency, particularly in chlorination and fluorination steps. The goal is to reduce catalyst loading and enable milder reaction conditions.

Process Intensification: The adoption of continuous flow chemistry could offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and reduced waste streams compared to traditional batch processing.

Atom Economy and Green Chemistry: Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. This includes exploring direct C-H activation and functionalization techniques to bypass the need for pre-functionalized starting materials, thereby simplifying processes and minimizing byproducts.

Biocatalysis: Exploring enzymatic transformations for specific synthesis steps could provide unparalleled selectivity under mild, aqueous conditions, representing a significant leap in sustainable chemical manufacturing.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The electronic and steric properties of this compound dictate a unique reactivity profile that is yet to be fully explored. The electron-deficient aromatic ring, coupled with the distinct nature of its C-Cl and C-F bonds, offers opportunities for novel chemical transformations.

Future investigations should target:

Regioselective Functionalization: Developing methodologies for the selective substitution of one of the two chlorine atoms. Research into nucleophilic aromatic substitution (SNAAr) reactions could reveal how the interplay between the -CF3 and -F substituents directs incoming nucleophiles, a phenomenon observed in related nitro-substituted dichloroarenes. mdpi.com

Cross-Coupling Reactions: Systematically exploring the participation of the C-Cl bonds in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to synthesize complex molecular architectures. A key challenge will be achieving selective activation of one C-Cl bond over the other.

Trifluoromethyl Group Transformations: While generally stable, the CF3 group can participate in specific reactions under certain conditions. Research into its partial reduction or transformation into other functional groups could significantly expand the synthetic utility of the this compound scaffold.

Photochemical and Electrochemical Methods: Utilizing light or electricity to drive unique transformations not accessible through traditional thermal methods. These approaches could enable novel C-H functionalization or dehalogenation reactions.

Advanced Mechanistic Investigations Utilizing Integrated Experimental and Computational Approaches

A profound understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and rationally designing new ones. An integrated approach combining state-of-the-art experimental techniques with high-level computational modeling is essential.

Future mechanistic studies should involve:

In-Situ Spectroscopy: Employing techniques such as ReactIR, process NMR, and Raman spectroscopy to monitor reactions in real-time. This allows for the identification of transient intermediates and the elucidation of reaction kinetics.

Kinetic and Isotopic Labeling Studies: Performing detailed kinetic analysis and using isotopically labeled substrates to probe reaction pathways and identify rate-determining steps.

Computational Chemistry: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction energy profiles, transition state geometries, and the electronic structure of intermediates. mdpi.com Such models can explain observed regioselectivity and predict the feasibility of new, untested transformations. mdpi.comresearchgate.net

Design and Synthesis of Next-Generation Materials and Bioactive Agents Incorporating this compound

The unique combination of substituents makes this compound an attractive building block for creating novel molecules with tailored properties. The trifluoromethyl group is known to enhance properties like metabolic stability, lipophilicity, and binding affinity in bioactive molecules.

Future research in this domain should focus on:

Agrochemicals: Using this compound as a scaffold to develop new herbicides, fungicides, and insecticides. Related structures, such as 2,6-dichloro-4-trifluoromethyl-aniline, are key intermediates for potent insecticides like Fipronil. google.com

Pharmaceuticals: Incorporating the this compound moiety into drug candidates. Halogenated aromatic structures are prevalent in pharmaceuticals, and this specific building block could be used to synthesize novel anti-inflammatory, anticancer, or antimicrobial agents. nih.govprecedenceresearch.com